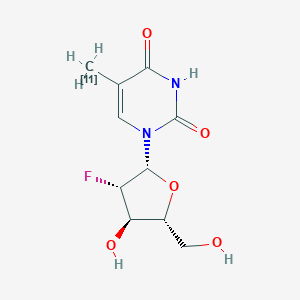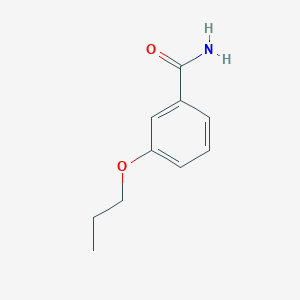
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide, commonly known as PET, is a highly polar and water-soluble compound that has been extensively studied for its potential applications in various scientific fields. PET is a triiodide salt that contains a central phosphorous atom, which is covalently bonded to three pyridinium rings. The compound has been shown to possess unique physicochemical properties that make it an attractive candidate for a wide range of applications, including biomedical research, catalysis, and materials science.
Mécanisme D'action
The mechanism of action of PET is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in cellular metabolism. PET has been shown to interact with a variety of cellular targets, including DNA, RNA, and proteins. The compound has also been shown to possess potent ionophoric activity, which may contribute to its antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
PET has been shown to possess a variety of biochemical and physiological effects, including the inhibition of cellular respiration, the disruption of cellular membranes, and the inhibition of key enzymes involved in cellular metabolism. The compound has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PET has several advantages as a research tool, including its high water solubility, its potent antimicrobial and antifungal properties, and its ability to interact with a variety of cellular targets. However, PET also has some limitations, including its relatively high cost and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on PET, including the development of new PET-based antibiotics and antifungal agents, the investigation of the compound's potential as a cancer therapy, and the development of new PET-based materials for use in catalysis and materials science. In addition, further research is needed to fully understand the mechanism of action of PET and to identify any potential side effects or toxicity associated with its use.
Méthodes De Synthèse
PET can be synthesized using a variety of methods, including the reaction of triethylphosphine with iodine in the presence of pyridine. The resulting PET salt can be purified using a variety of techniques, including recrystallization and column chromatography. The synthesis of PET is relatively straightforward and can be performed on a large scale, making it an attractive compound for industrial applications.
Applications De Recherche Scientifique
PET has been extensively studied for its potential applications in biomedical research. The compound has been shown to possess potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. PET has also been shown to possess potent antitumor activity, making it a potential candidate for the development of new cancer therapies. In addition, PET has been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
Propriétés
Numéro CAS |
172421-42-0 |
|---|---|
Formule moléculaire |
C27H39I3N3OP |
Poids moléculaire |
833.3 g/mol |
Nom IUPAC |
4-[2-[bis[2-(1-ethylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-ethylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C27H39N3OP.3HI/c1-4-28-16-7-25(8-17-28)13-22-32(31,23-14-26-9-18-29(5-2)19-10-26)24-15-27-11-20-30(6-3)21-12-27;;;/h7-12,16-21H,4-6,13-15,22-24H2,1-3H3;3*1H/q+3;;;/p-3 |
Clé InChI |
MYGFCVWMALLUJH-UHFFFAOYSA-K |
SMILES |
CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-] |
SMILES canonique |
CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-] |
Synonymes |
4-[2-[bis[2-(1-ethylpyridin-4-yl)ethyl]phosphoryl]ethyl]-1-ethyl-pyrid ine triiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)


![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)



![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)

![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
